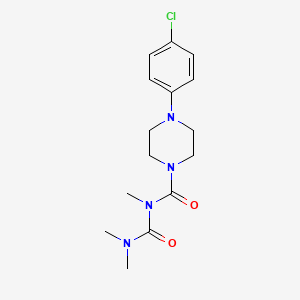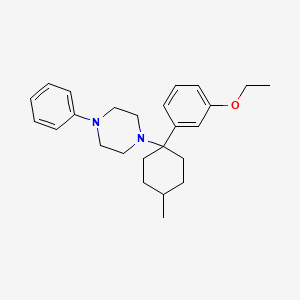
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple methyl groups, oxygen atoms, and silicon atoms, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trialkylamines, alkyl halides, and silanes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature and pressure are carefully monitored to ensure optimal reaction rates.
Quaternization: The key step in the synthesis is the quaternization of the amine group with an alkyl halide, resulting in the formation of the quaternary ammonium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as distillation and crystallization, is essential to achieve the required purity standards for industrial applications.
化学反応の分析
Types of Reactions
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Tetramethylammonium iodide
- Hexamethyldisilazane
- Trimethylsilyl chloride
Uniqueness
N,N,N,2,2,6,6,8,8-Nonamethyl-5,7,9-trioxa-2-azonia-6,8-disilaundecan-11-aminium diiodide stands out due to its complex structure, which includes multiple methyl groups, oxygen atoms, and silicon atoms. This unique arrangement imparts distinctive chemical properties and reactivity, making it valuable for specific applications that require such characteristics.
特性
CAS番号 |
83454-21-1 |
|---|---|
分子式 |
C14H38I2N2O3Si2 |
分子量 |
592.44 g/mol |
IUPAC名 |
2-[[dimethyl-[2-(trimethylazaniumyl)ethoxy]silyl]oxy-dimethylsilyl]oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C14H38N2O3Si2.2HI/c1-15(2,3)11-13-17-20(7,8)19-21(9,10)18-14-12-16(4,5)6;;/h11-14H2,1-10H3;2*1H/q+2;;/p-2 |
InChIキー |
SBCTYHJQEKPXJB-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCO[Si](C)(C)O[Si](C)(C)OCC[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


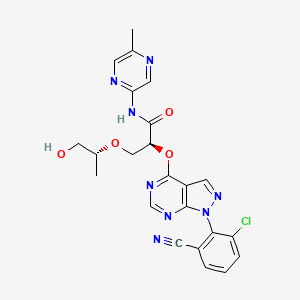

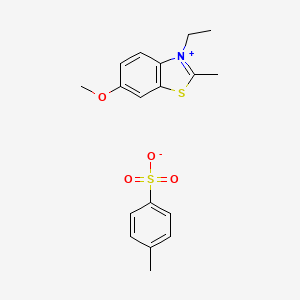
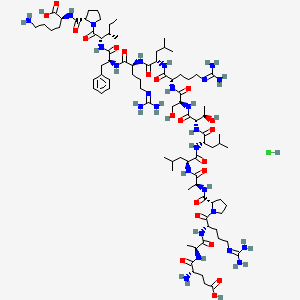
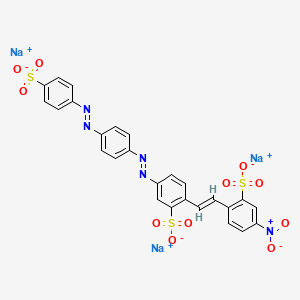
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
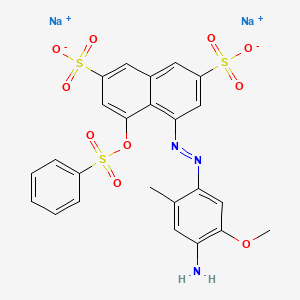

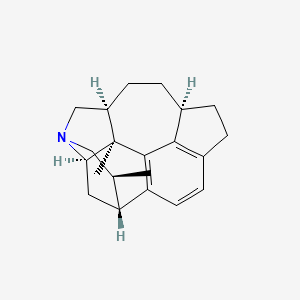
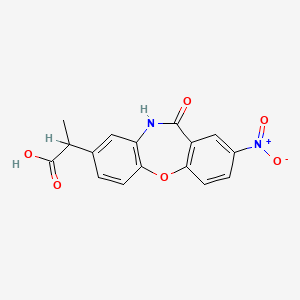
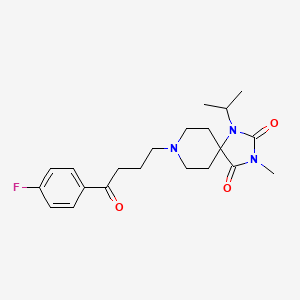
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)
